Cas no 1510320-74-7 (ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate)

ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-6194114
- 1510320-74-7
- ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate
-
- インチ: 1S/C10H17N3O2/c1-5-15-10(14)9(11)8-6(2)12-13(4)7(8)3/h9H,5,11H2,1-4H3
- InChIKey: AEXODNKKLDINNG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(C1C(C)=NN(C)C=1C)N)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6194114-0.05g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 0.05g |
$359.0 | 2025-03-15 | |
Enamine | EN300-6194114-0.5g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 0.5g |
$410.0 | 2025-03-15 | |
Enamine | EN300-6194114-1.0g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 1.0g |
$428.0 | 2025-03-15 | |
Enamine | EN300-6194114-10.0g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 10.0g |
$1839.0 | 2025-03-15 | |
Enamine | EN300-6194114-0.25g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 0.25g |
$393.0 | 2025-03-15 | |
Enamine | EN300-6194114-0.1g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 0.1g |
$376.0 | 2025-03-15 | |
Enamine | EN300-6194114-5.0g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 5.0g |
$1240.0 | 2025-03-15 | |
Enamine | EN300-6194114-2.5g |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate |
1510320-74-7 | 95.0% | 2.5g |
$838.0 | 2025-03-15 |
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate 関連文献
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetateに関する追加情報
Ethyl 2-Amino-2-(Trimethyl-1H-Pyrazol-4-Yl)Acetate: A Comprehensive Overview
Ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate, also known by its CAS number 1510320-74-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a substituted acetate moiety. The presence of the trimethylpyrazole ring introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical reactions and applications.
Recent studies have highlighted the potential of ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate in drug discovery and development. Its ability to act as a bioisostere or a structural analog in medicinal chemistry has been explored in several research articles. For instance, researchers have investigated its role as a building block for constructing bioactive molecules with enhanced pharmacokinetic profiles. The compound's versatility in forming hydrogen bonds and its ability to participate in various types of interactions make it an attractive candidate for designing drugs targeting specific biological pathways.
The synthesis of ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetate involves a multi-step process that typically includes the preparation of the pyrazole ring followed by esterification. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. These methods not only reduce the cost of synthesis but also minimize the environmental footprint, aligning with current trends toward sustainable chemical practices.
In terms of applications, ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-Yl)acetate has shown promise in the development of agrochemicals and materials science. Its ability to act as a ligand in coordination chemistry has been explored, with studies demonstrating its role in stabilizing metal complexes with unique magnetic or catalytic properties. Additionally, the compound has been utilized as an intermediate in the synthesis of advanced materials, such as polymers and nanoparticles, where its functional groups provide sites for further modification.
From a structural perspective, the compound's trimethylpyrazole ring contributes significantly to its stability and reactivity. The methyl groups on the pyrazole ring provide steric protection to the nitrogen atoms, influencing both the electronic distribution and the overall reactivity of the molecule. This structural feature has been exploited in various catalytic applications, where the compound serves as a ligand or a catalyst itself in organic transformations.
Recent research has also focused on understanding the biological activity of ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-Yl)acetate. Studies have shown that it exhibits moderate activity against certain enzymes and cellular targets, suggesting potential applications in therapeutic areas such as oncology or infectious diseases. However, further investigations are required to fully elucidate its mechanism of action and optimize its bioavailability.
In conclusion, ethyl 2-amino-2-(trimethyl-1H-pyrazol-4-Yl)acetate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important tool for future research and development efforts.
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